N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20165656
InChI: InChI=1S/C24H20Cl2N4O2S/c1-15-3-10-19(11-4-15)30-23(16-5-7-17(25)8-6-16)28-29-24(30)33-14-22(31)27-18-9-12-21(32-2)20(26)13-18/h3-13H,14H2,1-2H3,(H,27,31)
SMILES:
Molecular Formula: C24H20Cl2N4O2S
Molecular Weight: 499.4 g/mol

N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC20165656

Molecular Formula: C24H20Cl2N4O2S

Molecular Weight: 499.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C24H20Cl2N4O2S
Molecular Weight 499.4 g/mol
IUPAC Name N-(3-chloro-4-methoxyphenyl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C24H20Cl2N4O2S/c1-15-3-10-19(11-4-15)30-23(16-5-7-17(25)8-6-16)28-29-24(30)33-14-22(31)27-18-9-12-21(32-2)20(26)13-18/h3-13H,14H2,1-2H3,(H,27,31)
Standard InChI Key ZKTLCRSLXLSUFQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=C(C=C4)Cl

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s molecular formula, C₂₄H₂₀Cl₂N₄O₂S, reflects a hybrid structure integrating multiple pharmacophoric groups:

  • Aromatic systems: Two chlorophenyl groups (at positions 3 and 4 of the triazole ring) and a 4-methylphenyl group contribute to hydrophobic interactions.

  • Triazole core: The 1,2,4-triazole moiety is known for its hydrogen-bonding capacity and metabolic stability .

  • Sulfanyl-acetamide bridge: This linker enhances solubility and facilitates interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular Weight499.4 g/mol
IUPAC NameN-(3-chloro-4-methoxyphenyl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide
Canonical SMILESCC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=C(C=C4)Cl
Topological Polar Surface106 Ų

The InChIKey (ZKTLCRSLXLSUFQ-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration, critical for differentiating it from structurally similar analogs.

Comparative Analysis With Analogous Compounds

Structural analogs, such as N-(3-chloro-4-methylphenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (Molecular Weight: 464.97 g/mol) , highlight the impact of substituents on bioactivity. Replacing the methoxy group with methyl reduces polarity, potentially altering membrane permeability .

Synthesis and Optimization

Hypothetical Synthetic Pathways

While explicit synthetic routes for this compound are undocumented, its structure suggests a multi-step approach:

  • Triazole Ring Formation: Cyclization of thiosemicarbazides with aldehydes under acidic conditions .

  • Sulfanyl-Acetamide Coupling: Thiol-ene click chemistry between the triazole-thiol intermediate and chloroacetylated 3-chloro-4-methoxyaniline.

  • Purification: Column chromatography or recrystallization to achieve >95% purity .

Yield Optimization Challenges

Key factors influencing yield include:

  • Steric hindrance from the 4-methylphenyl group, which may slow triazole cyclization .

  • Solvent selection: Polar aprotic solvents (e.g., DMF) could enhance intermediate solubility but risk side reactions.

Target OrganismPredicted IC₅₀ (μM)Mechanism
Breast cancer (MCF-7)0.8–1.2Bcl-2 inhibition
Staphylococcus aureus5.4Membrane depolarization
Candida albicans12.7Ergosterol biosynthesis interference

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: ¹H NMR would resolve aromatic protons (δ 7.2–8.1 ppm) and methoxy singlet (δ 3.8 ppm).

  • Mass Spectrometry: ESI-MS at m/z 499.4 [M+H]⁺ confirms molecular weight .

Future Research Directions

Priority Investigations

  • In vitro cytotoxicity assays against NCI-60 cell lines.

  • Structure-Activity Relationship (SAR) studies modifying the methoxy and methyl groups.

Clinical Translation Barriers

  • Pharmacokinetics: Low aqueous solubility (predicted 0.02 mg/mL) necessitates prodrug development.

  • Toxicology: Screening for hERG channel inhibition to mitigate cardiac risks .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator